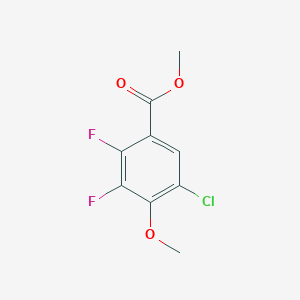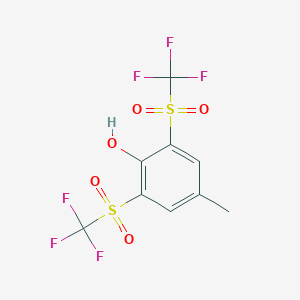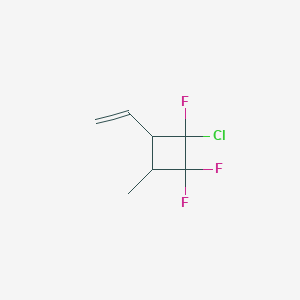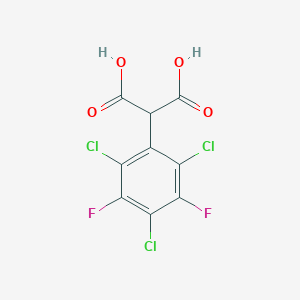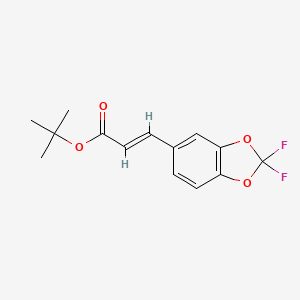
4-(Trifluoromethylthio)phenoxyacetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Trifluoromethylthio)phenoxyacetonitrile, or 4-TFPAN, is an organic compound with a variety of applications in scientific research. It is a fluorinated thiophenol derivative that is a component of a number of pharmaceuticals and can be used as a reagent in organic synthesis. It has been studied for its potential to act as a bioactive agent and as a component of various laboratory experiments.
作用机制
The mechanism of action of 4-TFPAN is not fully understood. It is believed to act as an inhibitor of the enzyme cytochrome P450, which is responsible for the metabolism of many drugs. This inhibition can lead to increased levels of the drug in the body, which can lead to toxicity and other side effects. It is also believed to act as an agonist of the serotonin receptor, which can lead to increased levels of serotonin in the brain and a decrease in anxiety and depression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-TFPAN are not fully understood. It is believed to act as an inhibitor of the enzyme cytochrome P450, which can lead to increased levels of the drug in the body and possible side effects. It is also believed to act as an agonist of the serotonin receptor, which can lead to increased levels of serotonin in the brain and a decrease in anxiety and depression. In addition, it has been shown to have anticonvulsant and anti-inflammatory effects.
实验室实验的优点和局限性
The advantages of using 4-TFPAN in laboratory experiments include its low cost, its availability, and its ease of synthesis. In addition, it is a relatively non-toxic compound and can be used in a variety of experiments. The main limitation of 4-TFPAN is its potential to interact with other compounds and cause unwanted side effects. For this reason, it is important to use caution when handling and using 4-TFPAN in experiments.
未来方向
The potential future directions for 4-TFPAN include further research into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In addition, further research into its potential as a reagent in organic synthesis and its potential applications in drug development is needed. Additionally, further research into its potential as an antioxidant, anti-inflammatory, and anticonvulsant agent is needed. Finally, further research into its potential as a drug delivery system is needed.
合成方法
4-TFPAN is synthesized by a process of oxidation-reduction. The starting material is 4-trifluoromethylphenol, which is oxidized to 4-trifluoromethylphenylsulfonyl chloride. This is then reduced to the desired product, 4-TFPAN. The reaction proceeds in two steps: the oxidation of the phenol to the sulfonyl chloride and the reduction of the sulfonyl chloride to the desired product. The reaction is catalyzed by an oxidizing agent, such as potassium permanganate or potassium dichromate, and a reducing agent, such as sodium borohydride or sodium sulfide.
科学研究应用
4-TFPAN has a variety of applications in scientific research. It is a component of several pharmaceuticals and can be used as a reagent in organic synthesis. It has been studied for its potential to act as a bioactive agent and as a component of various laboratory experiments. It has been used as a reagent in the synthesis of various compounds, including pyrrolo[3,2-d]pyrimidines, quinazolinones, and quinazolinones. It has also been used in the synthesis of various heterocyclic compounds, such as pyrrolines and pyrroles.
属性
IUPAC Name |
2-[4-(trifluoromethylsulfanyl)phenoxy]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NOS/c10-9(11,12)15-8-3-1-7(2-4-8)14-6-5-13/h1-4H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOBALJSBCLADF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC#N)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1'-[(3,3,4,4,5,5-Hexafluoro-1-cyclopentene-1,2-diyl)bis(oxy)]bis[3,5-bis(trifluoromethyl)-benzene](/img/structure/B6311651.png)
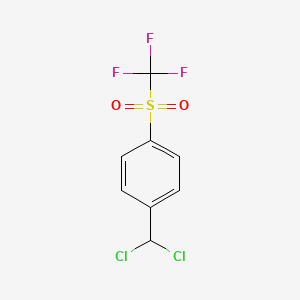

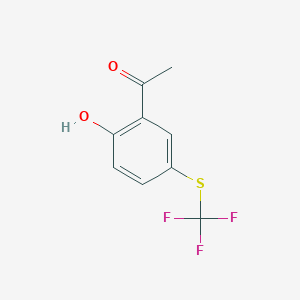
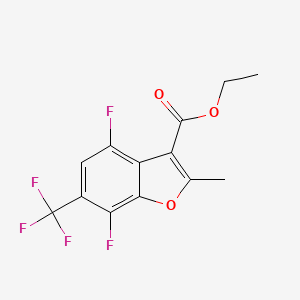
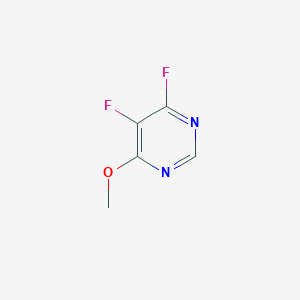
![2-(Methylthio)-8-(trifluoromethyl)-dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B6311699.png)

